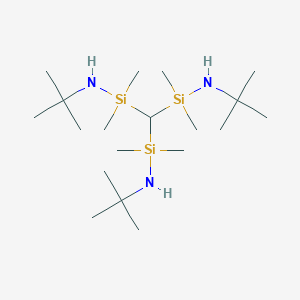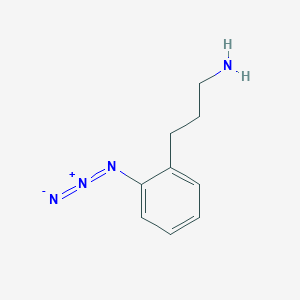
Benzenepropanamine, 2-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamine, 2-azido- is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to undergo a variety of chemical reactions. This compound is characterized by the presence of an azido group (-N₃) attached to the benzenepropanamine structure, making it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2-azido- typically involves the azidation of benzenepropanamine. One common method is the nucleophilic substitution reaction where benzenepropanamine reacts with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanamine, 2-azido- can be scaled up using continuous-flow processes. These processes involve the use of azidotrimethylsilane (TMSN₃) as the azide source and copper (II) triflate (Cu(OTf)₂) as a catalyst. The continuous-flow setup allows for efficient and safe production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, 2-azido- undergoes several types of chemical reactions, including:
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: LiAlH₄, Pd/C, hydrogen gas (H₂)
Cycloaddition: Alkynes, copper (I) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Reduction: Benzenepropanamine
Cycloaddition: 1,2,3-Triazoles
Substitution: Various substituted benzenepropanamines
Scientific Research Applications
Benzenepropanamine, 2-azido- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenepropanamine, 2-azido- primarily involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (I) ions and results in the formation of 1,2,3-triazoles. The azido group acts as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules . This property makes it valuable in bioconjugation and molecular imaging studies.
Comparison with Similar Compounds
Benzenepropanamine, 2-azido- can be compared with other azido compounds such as:
- Phenylazide
- Benzylazide
- Azidomethylbenzene
Uniqueness
The uniqueness of Benzenepropanamine, 2-azido- lies in its specific structure, which combines the properties of an azido group with the benzenepropanamine backbone. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler azides .
Similar Compounds
- Phenylazide : Used in the synthesis of aromatic amines and heterocycles.
- Benzylazide : Employed in the preparation of benzylamines and triazoles.
- Azidomethylbenzene : Utilized in the synthesis of substituted benzylamines and other functionalized compounds .
Properties
CAS No. |
146954-33-8 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-(2-azidophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-7-3-5-8-4-1-2-6-9(8)12-13-11/h1-2,4,6H,3,5,7,10H2 |
InChI Key |
SYRSLGMKAUCZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)

![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

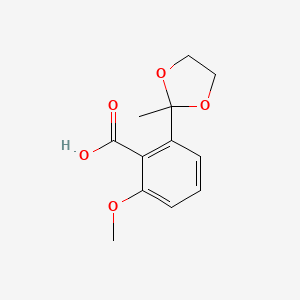
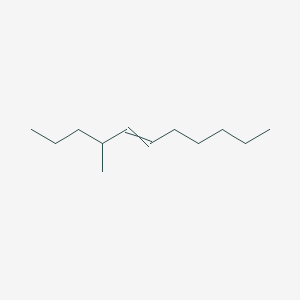
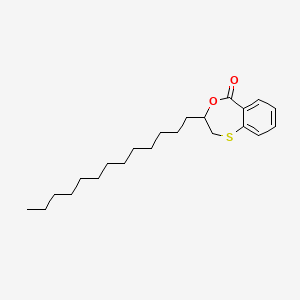
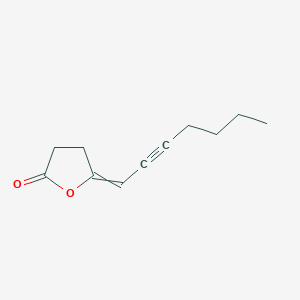


![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
